3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide
Overview
Description
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide is a complex organic compound with a molecular formula of C19H18Cl2N4O4S. This compound is notable for its unique structure, which includes a piperazine ring, a nitrophenyl group, and a methoxybenzamide moiety. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chloro-4-nitroaniline with piperazine under controlled conditions to form the piperazine derivative.
Thioylation: The piperazine derivative is then reacted with a thioylating agent to introduce the carbonothioyl group.
Coupling with 3-chloro-4-methoxybenzoyl Chloride: The final step involves coupling the thioylated piperazine derivative with 3-chloro-4-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring may enhance the compound’s binding affinity to its targets, while the methoxybenzamide moiety can modulate its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-ethoxybenzamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-chloro-N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity, while the piperazine ring enhances its potential as a pharmacologically active compound.
Properties
IUPAC Name |
3-chloro-N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N4O4S/c1-29-17-5-2-12(10-15(17)21)18(26)22-19(30)24-8-6-23(7-9-24)16-4-3-13(25(27)28)11-14(16)20/h2-5,10-11H,6-9H2,1H3,(H,22,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNWXLVGMYOGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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